molecular formula C13H12FN3 B2467568 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034552-41-3

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2467568
CAS RN: 2034552-41-3
M. Wt: 229.258
InChI Key: RLIVCBBAJQASNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It is a tetrahydroisoquinoline derivative that has a fluoropyrimidine moiety attached to its structure. The compound has been studied for its ability to interact with biological systems and has shown promising results in various experiments.

Scientific Research Applications

Antihypertensive Properties

1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives, which include compounds similar to 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline, have been studied for their antihypertensive effects. These compounds have shown potential in reducing blood pressure without causing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers (Watanuki et al., 2011).

If Channel Inhibitor in Cardiovascular Treatment

Compounds structurally related to this compound have been identified as inhibitors of the "funny" If current channel in the heart, potentially useful in the treatment of stable angina and atrial fibrillation. These compounds have shown effectiveness in impacting heart rhythm and may have a role in cardiovascular disease management (Umehara et al., 2009).

Enhancing Cytotoxicity in Cancer Treatment

Research has indicated that fluoropyrimidines, when combined with folinic acid, can enhance cytotoxicity against certain cancer cell lines. This interaction may be relevant to the function of compounds like this compound in cancer treatment (Keyomarsi & Moran, 1986).

Radioligands for PET Imaging in Breast Cancer

Tetrahydroisoquinoline derivatives, closely related to the compound , have been synthesized and evaluated as selective estrogen receptor modulators (SERMs) radioligands for PET imaging. This application is significant in diagnosing and managing breast cancer (Gao et al., 2008).

Alpha-Adrenoceptor Affinity

Certain tetrahydroisoquinoline derivatives have been identified for their selective affinity for alpha-adrenoceptors, suggesting potential therapeutic applications in conditions influenced by these receptors (Clark et al., 1990).

Muscarinic Receptor Antagonists

Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives have been explored for their properties as muscarinic M3 receptor antagonists, potentially useful in the treatment of overactive bladder without causing dry mouth, a common side effect of existing treatments (Naito et al., 2005).

properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-12-7-15-13(16-8-12)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIVCBBAJQASNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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